molecular formula C16H34ClNO2 B14664072 Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 37839-72-8

Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B14664072
CAS No.: 37839-72-8
M. Wt: 307.9 g/mol
InChI Key: IMMLDQCKUVZAAS-UHFFFAOYSA-N
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Description

Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a chemical compound that belongs to the class of esters. It is derived from dodecanoic acid (also known as lauric acid) and 2-(dimethylamino)ethanol. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride typically involves the esterification of dodecanoic acid with 2-(dimethylamino)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-(dimethylamino)ethanol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Substitution: Common reagents include alkyl halides for nucleophilic substitution reactions.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidizing agent) and lithium aluminum hydride (reducing agent) are used.

Major Products Formed

    Hydrolysis: Dodecanoic acid and 2-(dimethylamino)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Different oxidized or reduced forms of the compound.

Scientific Research Applications

Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its role in cell membrane interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Lauric acid ethyl ester: Similar in structure but lacks the dimethylamino group.

    2-(Dimethylamino)ethyl acetate: Similar in structure but derived from acetic acid instead of dodecanoic acid.

Uniqueness

Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to the presence of both the long-chain dodecanoic acid and the dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

37839-72-8

Molecular Formula

C16H34ClNO2

Molecular Weight

307.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl dodecanoate;hydrochloride

InChI

InChI=1S/C16H33NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2)3;/h4-15H2,1-3H3;1H

InChI Key

IMMLDQCKUVZAAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN(C)C.Cl

Origin of Product

United States

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